molecular formula C11H24O2 B13115783 1-[(Isopentyloxy)methoxy]-3-methylbutane CAS No. 22418-64-0

1-[(Isopentyloxy)methoxy]-3-methylbutane

Cat. No.: B13115783
CAS No.: 22418-64-0
M. Wt: 188.31 g/mol
InChI Key: JTMQIYSIXSMCKE-UHFFFAOYSA-N
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Description

3-methyl-1-(3-methylbutoxymethoxy)butane is an organic compound with the molecular formula C10H22O2. It is a derivative of butane, featuring a methoxy group and a methylbutoxy group attached to the main carbon chain. This compound is known for its applications as a solvent and intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-methylbutoxymethoxy)butane typically involves the reaction of 3-methyl-1-butanol with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methyl-1-butanol is replaced by the 3-methylbutoxy group.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(3-methylbutoxymethoxy)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

3-methyl-1-(3-methylbutoxymethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-methylbutoxymethoxy)butane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound interacts with oxidizing agents to form corresponding oxidized products. The presence of methoxy and methylbutoxy groups influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-(3-methylbutoxymethoxy)butane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

22418-64-0

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

3-methyl-1-(3-methylbutoxymethoxy)butane

InChI

InChI=1S/C11H24O2/c1-10(2)5-7-12-9-13-8-6-11(3)4/h10-11H,5-9H2,1-4H3

InChI Key

JTMQIYSIXSMCKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOCOCCC(C)C

Origin of Product

United States

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